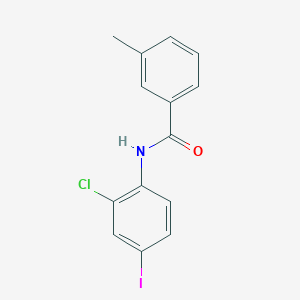
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide is a chemical compound with the following structural formula:
C9H8ClFN2O
This compound belongs to the class of benzamides, which are derivatives of benzoic acid. It contains an amine group (NH₂), a chlorine atom (Cl), a fluorine atom (F), and an ethyl group (C₂H₅) attached to the benzene ring. The presence of these functional groups imparts specific properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide. One common method involves the reaction of 3-amino-benzoic acid with 2-fluoroethylamine, followed by chlorination. The overall synthetic pathway can be summarized as follows:
Amidation: 3-Amino-benzoic acid reacts with 2-fluoroethylamine to form the amide intermediate.
Chlorination: The amide intermediate undergoes chlorination using a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to introduce the chlorine atom.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Precise details of industrial methods may vary based on proprietary processes employed by manufacturers.
Analyse Des Réactions Chimiques
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide participates in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Can be reduced to yield different products.
Substitution: The chlorine atom can be substituted with other groups (e.g., hydroxyl, amino, or alkyl groups).
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base or acid.
Major products depend on the specific reaction conditions and substituents introduced.
Applications De Recherche Scientifique
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide finds applications in:
Medicine: It may serve as a potential drug candidate due to its structural features. Researchers explore its pharmacological properties, including interactions with biological targets.
Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.
Industry: Employed in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise molecular targets.
Comparaison Avec Des Composés Similaires
3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide stands out due to its unique combination of functional groups. Similar compounds include related benzamides, but each differs in substituents and properties.
Propriétés
Formule moléculaire |
C9H10ClFN2O |
|---|---|
Poids moléculaire |
216.64 g/mol |
Nom IUPAC |
3-amino-5-chloro-N-(2-fluoroethyl)benzamide |
InChI |
InChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14) |
Clé InChI |
PBIVSCLUOHHPLT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)Cl)C(=O)NCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




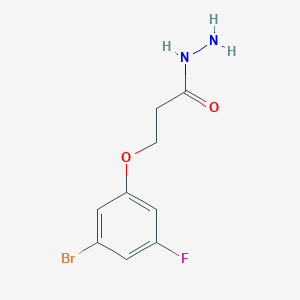

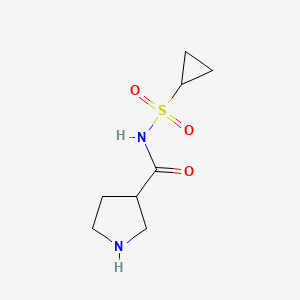


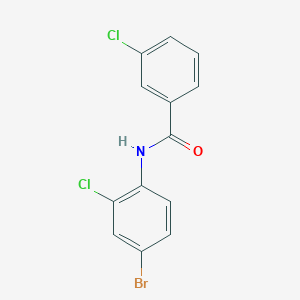
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)

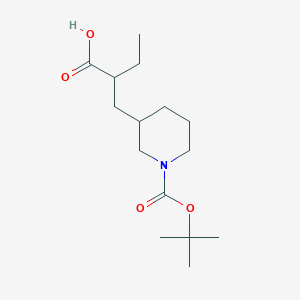
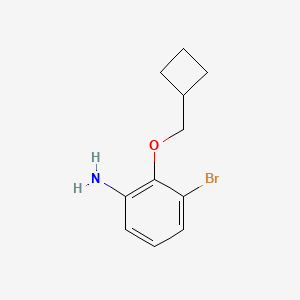
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)
